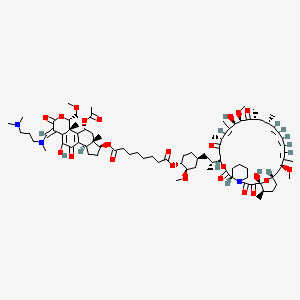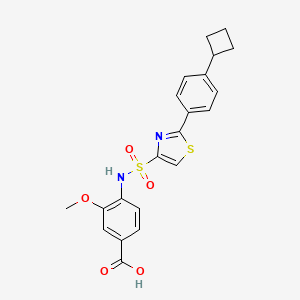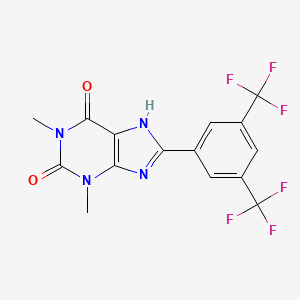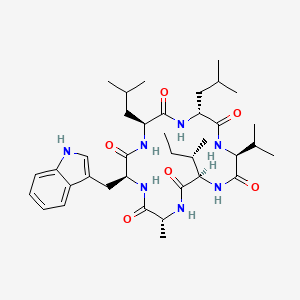
Baceridin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baceridin is a cyclic hexapeptide isolated from the culture medium of a plant-associated Bacillus strain. It has shown moderate cytotoxicity and weak activity against Staphylococcus aureus. This compound is also identified as a proteasome inhibitor that can impede cell cycle progression and induce apoptosis in tumor cells via a p53-independent pathway .
準備方法
Baceridin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and a base such as DIPEA. After the peptide chain is assembled, it is cyclized to form the cyclic hexapeptide structure .
Industrial production of this compound involves fermentation of the Bacillus strain in a suitable culture medium, followed by extraction and purification of the peptide. The fermentation process is optimized to maximize the yield of this compound, and the purification steps may include techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Baceridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with others to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .
科学的研究の応用
Baceridin has several scientific research applications:
Chemistry: this compound is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: It serves as a tool for studying proteasome inhibition and its effects on cell cycle progression and apoptosis.
Medicine: this compound’s cytotoxic properties make it a potential candidate for cancer research, particularly in developing new anticancer therapies.
作用機序
Baceridin exerts its effects by inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in tumor cells. This process is independent of the p53 pathway, making this compound effective even in cells with p53 mutations .
類似化合物との比較
Baceridin is unique among cyclic peptides due to its specific amino acid sequence and proteasome inhibitory activity. Similar compounds include:
Gramicidin A and B: These peptides also display high hydrophobicity and antimicrobial activity but differ in their amino acid composition and mechanism of action.
Other antimicrobial peptides: This compound shares structural similarities with other antimicrobial peptides but stands out due to its specific proteasome inhibition and cytotoxic properties .
特性
分子式 |
C37H57N7O6 |
|---|---|
分子量 |
695.9 g/mol |
IUPAC名 |
(3R,6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1 |
InChIキー |
KULVZQUHMGDNPX-ZNXHFMEESA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


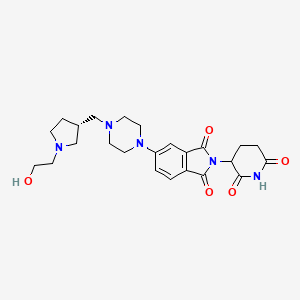

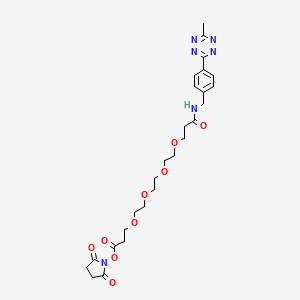
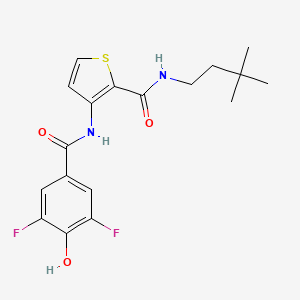
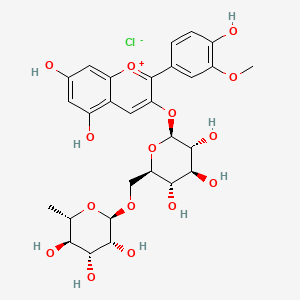
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
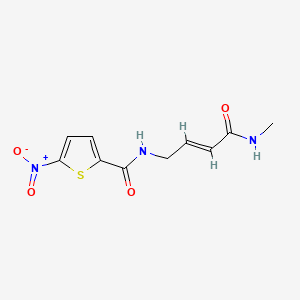

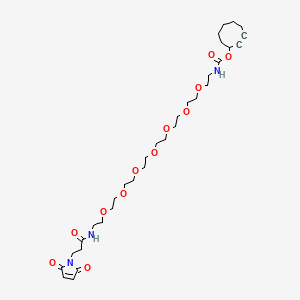

![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
